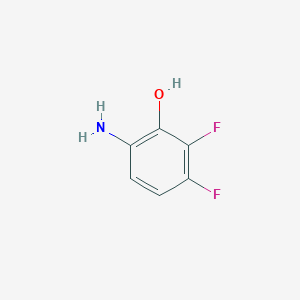

6-Amino-2,3-difluorophenol

Beschreibung

BenchChem offers high-quality 6-Amino-2,3-difluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2,3-difluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-amino-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRURHZHJEDNBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380933 | |

| Record name | 6-amino-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115551-33-2 | |

| Record name | 6-amino-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Amino-2,3-difluorophenol CAS number

An In-depth Technical Guide to 6-Amino-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 6-Amino-2,3-difluorophenol (CAS No. 115551-33-2), a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. This document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, explores its applications as a key building block in drug discovery, and offers an in-depth analysis of its spectral characteristics. The guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile intermediate in their research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in modern drug design to modulate a compound's physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins. 6-Amino-2,3-difluorophenol is a prime example of a strategically fluorinated building block, offering a unique combination of functional groups—an amine, a hydroxyl group, and two fluorine atoms on an aromatic scaffold. This arrangement provides medicinal chemists with a versatile platform for synthesizing complex molecules with potentially improved pharmacokinetic and pharmacodynamic profiles. This guide aims to be an essential resource for any professional working with or considering the use of this valuable compound.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is fundamental to its successful application and safe handling.

| Property | Value | Source(s) |

| CAS Number | 115551-33-2 | [1] |

| Molecular Formula | C₆H₅F₂NO | [1] |

| Molecular Weight | 145.11 g/mol | [1] |

| Synonyms | 3,4-Difluoro-2-hydroxyaniline | [1] |

| Appearance | Greyish-green powder | [2] |

| Purity | Typically ≥ 95% (by NMR) | [2] |

| Storage Conditions | 0-8 °C, protected from light and moisture | [2] |

Safety and Handling:

While a specific, comprehensive safety datasheet for 6-Amino-2,3-difluorophenol is not universally available, data from related aminofluorophenols suggest that it should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of 6-Amino-2,3-difluorophenol: A Validated Protocol

The synthesis of 6-Amino-2,3-difluorophenol can be efficiently achieved in a two-step process starting from 2,3,4-trifluoronitrobenzene. The first step involves a nucleophilic aromatic substitution to create the precursor, 2,3-difluoro-6-nitrophenol, followed by a standard reduction of the nitro group.

Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol

This step is based on a patented process involving the reaction of 2,3,4-trifluoronitrobenzene with an alkali metal hydroxide.[3]

Materials:

-

2,3,4-Trifluoronitrobenzene

-

Sodium Hydroxide (or Potassium Hydroxide)

-

Water

-

Hydrochloric Acid (or Sulfuric Acid)

Protocol:

-

In a reaction vessel equipped with a stirrer and temperature control, dissolve sodium hydroxide in water to create an aqueous alkali solution.

-

Add 2,3,4-trifluoronitrobenzene to the solution.

-

Heat the reaction mixture to a temperature between 50°C and 100°C. The reaction is typically monitored by gas chromatography (GC) or thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to a pH of approximately 1 to 6. This will precipitate the 2,3-difluoro-6-nitrophenol product.

-

The crude product can be purified by steam distillation, followed by cooling and isolation of the solid product.

Step 2: Reduction of 2,3-Difluoro-6-nitrophenol to 6-Amino-2,3-difluorophenol

This step employs a standard catalytic hydrogenation method for the reduction of an aromatic nitro group.[4]

Materials:

-

2,3-Difluoro-6-nitrophenol

-

Ethanol (or Methanol)

-

Palladium on activated carbon (10% Pd/C)

-

Hydrogen gas

Protocol:

-

In a suitable hydrogenation vessel, dissolve the 2,3-difluoro-6-nitrophenol from Step 1 in ethanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm) at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is fully consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-Amino-2,3-difluorophenol.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Synthesis workflow for 6-Amino-2,3-difluorophenol.

Applications in Drug Discovery and Development

6-Amino-2,3-difluorophenol serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[2] The presence and position of the fluorine atoms can enhance the biological activity and selectivity of the final drug product. While specific drug names containing this exact fragment are not always publicly disclosed in early development, a review of patent literature citing its CAS number (115551-33-2) reveals its use in the synthesis of novel compounds investigated for a range of therapeutic areas, including but not limited to inhibitors of various kinases and other enzymes. The amino and hydroxyl groups provide convenient handles for further chemical modifications, allowing for its incorporation into a wide array of molecular scaffolds.

Spectral Characterization

A definitive confirmation of the structure and purity of 6-Amino-2,3-difluorophenol requires a combination of spectroscopic techniques. While a comprehensive public database of its experimental spectra is limited, the following sections provide an expert analysis of the expected spectral data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of fluorine will lead to characteristic C-F and H-F couplings.

Predicted ¹H NMR Data (in DMSO-d₆):

-

Aromatic Protons (~6.5-7.0 ppm): Two protons on the aromatic ring will appear in this region. They will exhibit complex splitting patterns (doublet of doublets or triplets of doublets) due to both H-H and H-F couplings.

-

Amine Protons (~4.5-5.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary with concentration and temperature.

-

Hydroxyl Proton (~8.5-9.5 ppm): A broad singlet for the -OH proton.

Predicted ¹³C NMR Data (in DMSO-d₆):

-

C-F Carbons (~140-160 ppm): The two carbons directly bonded to fluorine will appear as doublets with large ¹JCF coupling constants.

-

C-OH and C-NH₂ Carbons (~130-150 ppm): These carbons will also show couplings to the adjacent fluorine atoms (²JCF and ³JCF).

-

Other Aromatic Carbons (~110-125 ppm): The remaining two aromatic carbons will appear as doublets or doublets of doublets due to C-F couplings.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands corresponding to the molecule's functional groups.

Expected Key FT-IR Absorption Bands:

-

O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Amine): Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

-

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

-

C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), 6-Amino-2,3-difluorophenol is expected to show a distinct fragmentation pattern.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z = 145.

-

Loss of CO ([M-CO]⁺): A fragment at m/z = 117, resulting from the common fragmentation of phenols.

-

Loss of HCN ([M-HCN]⁺): A fragment at m/z = 118, a characteristic loss from anilines.

-

Loss of HF ([M-HF]⁺): A potential fragment at m/z = 125, which is a common pathway for fluorinated aromatic compounds.[5]

Caption: Predicted mass spectrometry fragmentation of 6-Amino-2,3-difluorophenol.

Conclusion

6-Amino-2,3-difluorophenol is a high-value chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique structure, featuring strategically placed fluorine atoms and versatile functional groups, makes it an attractive building block for creating novel molecules with enhanced biological properties. This guide has provided a comprehensive overview of its properties, a reliable synthesis protocol, and an expert analysis of its spectral characteristics to support the work of researchers and developers in the chemical and life sciences.

References

- Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl). Google Patents.

-

The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Process for the preparation of 2,3-difluoro-6-nitrophenol. Google Patents.

Sources

A-Z Technical Guide on 6-Amino-2,3-difluorophenol: Properties, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Amino-2,3-difluorophenol is a fluorinated aromatic compound of significant interest in medicinal and materials chemistry. Its strategic placement of amino, hydroxyl, and fluoro groups makes it a valuable and versatile building block for synthesizing complex molecules, particularly in the realm of pharmaceutical development. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This guide provides an in-depth analysis of the compound's core physicochemical properties, with a foundational focus on its molecular weight, validated synthesis and purification protocols, analytical characterization, and its critical role as a key intermediate in drug discovery.

Core Physicochemical Properties

6-Amino-2,3-difluorophenol is a substituted aniline derivative whose utility is defined by its precise chemical characteristics. Understanding these properties is paramount for its effective use in synthetic and analytical applications.

Molecular Structure and Weight

The defining feature of this molecule is the arrangement of its functional groups on the benzene ring. The ortho-positioning of the amino and hydroxyl groups, combined with the adjacent difluoro substitution, creates a unique electronic and steric environment that dictates its reactivity.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes N [label="N", pos="1.5,0.866!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="0.75,0.433!"]; C2 [label="C", pos="-0.75,0.433!"]; C3 [label="C", pos="-1.5,0!"]; C4 [label="C", pos="-0.75,-0.433!"]; C5 [label="C", pos="0.75,-0.433!"]; C6 [label="C", pos="1.5,0!"]; O [label="O", pos="2.25,0!"]; H_O [label="H", pos="2.75,0!"]; H1_N [label="H", pos="1.5,1.366!"]; H2_N [label="H", pos="2.0,0.866!"]; F1 [label="F", pos="-1.25,0.933!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; F2 [label="F", pos="-2.25,0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; H_C4 [label="H", pos="-1.25,-0.933!"]; H_C5 [label="H", pos="1.25,-0.933!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C6 -- N; N -- H1_N; N -- H2_N; C1 -- O; O -- H_O; C2 -- F1; C3 -- F2; C4 -- H_C4; C5 -- H_C5; } Caption: Molecular Structure of 6-Amino-2,3-difluorophenol.

The molecular weight is a fundamental property derived from its chemical formula, C₆H₅F₂NO .[1][2]

-

Average Molecular Weight: 145.11 g/mol .[1][2] This value is calculated using the weighted average of the natural abundances of the isotopes of each element.

-

Monoisotopic Mass: 145.03392011 Da.[3] This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). This is the value of primary importance in high-resolution mass spectrometry.

Calculation of Average Molecular Weight:

-

Carbon (C): 6 × 12.011 u = 72.066 u

-

Hydrogen (H): 5 × 1.008 u = 5.040 u

-

Fluorine (F): 2 × 18.998 u = 37.996 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Oxygen (O): 1 × 16.000 u = 16.000 u

-

Total: 145.109 u (rounds to 145.11)

Physicochemical Data Summary

A compilation of essential data for laboratory use is presented below.

| Property | Value | Source(s) |

| CAS Number | 115551-33-2 | [1][2] |

| Molecular Formula | C₆H₅F₂NO | [1][2] |

| Average Molecular Weight | 145.11 g/mol | [1][2] |

| Appearance | Greyish-green powder | [1] |

| Purity | ≥95% (NMR) | [1] |

| IUPAC Name | 6-amino-2,3-difluorophenol | [4] |

| Synonyms | 3,4-Difluoro-2-hydroxyaniline | [1][2] |

| Storage Conditions | 0-8 °C, inert atmosphere | [1] |

Synthesis and Purification Protocol

The most common and efficient synthesis of 6-Amino-2,3-difluorophenol involves the reduction of a nitrophenol precursor. This method is favored for its high yield and selectivity.

Synthesis Workflow: Reduction of 2,3-Difluoro-6-nitrophenol

The core of the synthesis is the selective reduction of the nitro group (-NO₂) to an amine group (-NH₂) without altering the other functional groups on the aromatic ring. Catalytic hydrogenation is the industry-standard method for this transformation due to its clean reaction profile and the ease of catalyst removal.

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes Start [label="Precursor:\n2,3-Difluoro-6-nitrophenol", fillcolor="#FBBC05"]; Solvent [label="Solvent System:\nMethanol or Ethanol"]; Catalyst [label="Catalyst:\n10% Palladium on Carbon (Pd/C)"]; Reaction [label="Reaction Vessel:\nCatalytic Hydrogenation\n(H₂ gas, 1-4 atm, RT-70°C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Workup Step 1:\nFiltration through Celite®\n(To remove Pd/C catalyst)"]; Concentration [label="Workup Step 2:\nSolvent Removal\n(Rotary Evaporation)"]; Purification [label="Purification (Optional):\nRecrystallization or\nColumn Chromatography"]; Product [label="Final Product:\n6-Amino-2,3-difluorophenol\n(Purity ≥95%)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Solvent -> Reaction; Catalyst -> Reaction; Reaction -> Filtration; Filtration -> Concentration; Concentration -> Purification; Purification -> Product; Concentration -> Product [style=dashed, label="If sufficiently pure"]; } Caption: General workflow for the synthesis of 6-Amino-2,3-difluorophenol.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.

-

Vessel Preparation: To a suitable hydrogenation vessel, add 2,3-difluoro-6-nitrophenol (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to dissolve the starting material completely. A typical concentration is 0.1-0.2 M.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Causality Insight: Pd/C is a highly efficient and reusable heterogeneous catalyst for nitro group reductions. Its solid form allows for simple removal by filtration, simplifying the purification process.[5]

-

-

Hydrogenation: Seal the reaction vessel. Purge the vessel with hydrogen gas (H₂) multiple times before pressurizing to the desired level (typically 1-4 atmospheres).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 60-70°C) to ensure efficient gas-liquid mixing.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Self-Validation: The filtrate should be a clear, colorless, or pale-yellow solution, free of black catalyst particles.

-

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude 6-Amino-2,3-difluorophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by silica gel column chromatography to achieve high purity (≥95%).

Applications in Drug Development and Medicinal Chemistry

6-Amino-2,3-difluorophenol is not typically an active pharmaceutical ingredient (API) itself but rather a crucial structural motif and key intermediate in the synthesis of APIs.[1][6] Its value lies in the strategic introduction of the difluorophenol moiety into larger, more complex molecules.

Key Roles in Drug Design:

-

Metabolic Blocking: The fluorine atoms are often used to block sites of oxidative metabolism. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can increase the half-life and bioavailability of a drug.

-

Modulation of pKa: The electron-withdrawing nature of fluorine atoms lowers the pKa of the phenolic hydroxyl group, making it more acidic. This can be critical for optimizing a drug's binding affinity to its target protein through hydrogen bonding or ionic interactions.

-

Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions (e.g., orthogonal multipolar C-F···C=O interactions) within a protein's binding pocket, potentially increasing the potency of the drug candidate.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7]

This compound and its isomers serve as key building blocks in the development of targeted therapies, including kinase inhibitors for oncology and agents targeting neurological disorders.[1][8][9]

Analytical Characterization

Confirming the identity and purity of synthesized 6-Amino-2,3-difluorophenol is essential. A combination of spectroscopic methods is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons and the protons of the -NH₂ and -OH groups. The coupling patterns and chemical shifts provide definitive structural information.

-

¹⁹F NMR: Will show signals corresponding to the two fluorine atoms, providing direct evidence of the difluoro substitution pattern.

-

¹³C NMR: Will show six distinct signals for the aromatic carbons, further confirming the structure.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated monoisotopic mass (145.0339).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound.[10] An appropriate column and mobile phase are used to separate the main compound from any impurities or residual starting material, allowing for quantification of purity, often reported as a percentage area.

References

-

Blossom Chemical. (n.d.). 6-Amino-2,3-difluorophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778441, 6-Amino-2,3-difluorophenol. Retrieved from [Link]

-

J&K Scientific. (n.d.). 6-Amino-2,3-difluorophenol. Retrieved from [Link]

-

Patents Online. (2024). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl).... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778897, 2-Amino-3,5-difluorophenol. Retrieved from [Link]

-

American Elements. (n.d.). 5-Amino-2,4-difluorophenol. Retrieved from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 2-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 6. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. "Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophen" by Srinivasan Thirumalai Rajan; Ghojala Venkat Reddy; Singavarapu Adilakshmi; MSN Laboratories Private Limited, R&D Center; Hyderabad, India [tdcommons.org]

- 10. 115551-33-2|6-Amino-2,3-difluorophenol|BLD Pharm [bldpharm.com]

6-Amino-2,3-difluorophenol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Amino-2,3-difluorophenol

Abstract

6-Amino-2,3-difluorophenol is a highly functionalized aromatic compound of increasing importance in the fields of pharmaceutical sciences, agrochemicals, and materials science. The strategic placement of two fluorine atoms adjacent to a hydroxyl group, coupled with an amino substituent, imparts a unique combination of electronic, steric, and physicochemical properties. This guide provides an in-depth analysis of the core chemical properties of 6-Amino-2,3-difluorophenol, explores its synthesis and characterization, discusses its critical role as a building block in drug discovery, and outlines essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile intermediate.

Core Physicochemical and Structural Properties

6-Amino-2,3-difluorophenol (CAS No. 115551-33-2) is a substituted aniline derivative whose utility is derived from the interplay of its three functional groups on the benzene ring.[1][2] The vicinal difluoro substitution, in particular, is a key feature that modulates the compound's reactivity and biological interactions.

The Influence of Fluorine Substitution

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and bioavailability.[3][4] In 6-Amino-2,3-difluorophenol, the two fluorine atoms exert strong inductive electron-withdrawing effects, which significantly impact the acidity of the phenolic proton and the basicity of the amino group. This electronic modulation is critical for its utility as a synthetic intermediate, influencing the regioselectivity of subsequent reactions.[1] Furthermore, the C-F bond is exceptionally strong, contributing to the thermal and metabolic stability of molecules derived from this scaffold.[4]

Summary of Physical Properties

The primary physical and chemical identifiers for 6-Amino-2,3-difluorophenol are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 115551-33-2 | [1][2][5] |

| Molecular Formula | C₆H₅F₂NO | [1][2][6] |

| Molecular Weight | 145.11 g/mol | [1][2][7] |

| Appearance | Greyish-green powder | [1][7] |

| Purity | ≥ 95% (by NMR) | [1][7] |

| Synonyms | 3,4-Difluoro-2-hydroxyaniline | [1][2] |

| Storage Conditions | Store at 0-8 °C | [1][7] |

Synthesis and Spectroscopic Characterization

The synthesis of functionalized phenols often involves multi-step sequences. A plausible and efficient laboratory-scale synthesis for 6-Amino-2,3-difluorophenol involves the catalytic reduction of the corresponding nitrophenol precursor.

Proposed Synthesis Workflow: Catalytic Hydrogenation

This protocol describes the reduction of 6-nitro-2,3-difluorophenol to 6-Amino-2,3-difluorophenol. The choice of a palladium-on-carbon catalyst is based on its high efficiency and selectivity for nitro group reductions under hydrogen atmosphere, a common and scalable industrial method.[8]

Caption: Proposed workflow for the synthesis of 6-Amino-2,3-difluorophenol.

Detailed Experimental Protocol

-

Vessel Preparation: To a suitable hydrogenation vessel, add 6-nitro-2,3-difluorophenol (1.0 eq).

-

Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on activated carbon (approx. 5-10 mol% Pd). Add a suitable solvent such as methanol or ethanol to dissolve the starting material.

-

Hydrogenation: Seal the vessel, evacuate the inert atmosphere, and backfill with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1 to 4 atm).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 6-Amino-2,3-difluorophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Profile

Accurate characterization is essential to confirm the structure and purity of the final compound. While specific experimental spectra for this exact molecule are not publicly available, a predictive analysis based on its structure and data from analogous compounds can be made.[9][10][11]

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic region (approx. 6.5-7.5 ppm) will show complex splitting patterns due to H-H and H-F couplings. - Broad singlets for the -OH and -NH₂ protons, which are exchangeable with D₂O. |

| ¹³C NMR | - Six distinct aromatic carbon signals. - Carbons bonded to fluorine will appear as doublets due to C-F coupling. The C-F coupling constants (¹JCF) are typically large (230-260 Hz). |

| ¹⁹F NMR | - Two distinct fluorine signals, appearing as doublets due to F-F coupling and further split by adjacent protons. |

| IR Spectroscopy | - Broad O-H stretching band (approx. 3200-3600 cm⁻¹). - N-H stretching vibrations (approx. 3300-3500 cm⁻¹). - C-F stretching vibrations (strong bands, approx. 1100-1300 cm⁻¹). - Aromatic C=C stretching bands (approx. 1450-1600 cm⁻¹). |

| Mass Spectrometry | - Expected molecular ion peak [M]⁺ at m/z = 145.11. |

Applications in Drug Discovery and Development

6-Amino-2,3-difluorophenol serves as a key building block for synthesizing more complex, biologically active molecules.[1] Its value lies in the strategic combination of its functional groups, which allows for diverse chemical transformations.

Role as a Pharmaceutical Intermediate

The compound is particularly utilized in the development of agents targeting neurological disorders.[1][12] The amino group provides a nucleophilic handle for amide bond formation, alkylation, or diazotization reactions, while the phenol group can be used for ether synthesis or as a directing group in electrophilic aromatic substitution. The fluorine atoms enhance the parent molecule's pharmacological profile by:

-

Blocking Metabolic Hotspots: Replacing a C-H bond with a C-F bond can prevent enzymatic oxidation, thereby increasing the drug's half-life.[4]

-

Modulating pKa: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group and the amino group, affecting the molecule's ionization state at physiological pH and its ability to interact with biological targets.

-

Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.

Caption: Key molecular features and their impact on applications.

Broader Chemical Utility

Beyond pharmaceuticals, this compound is valuable in:

-

Agrochemicals: Used in formulating next-generation herbicides and fungicides with improved efficacy.[1][7]

-

Material Science: Serves as a monomer or precursor for high-performance polymers and coatings that require enhanced thermal stability and chemical resistance.[1][12]

-

Analytical Chemistry: Employed as a reagent for detecting and quantifying phenolic compounds in environmental samples.[12]

Safety, Handling, and Storage

Due to its chemical reactivity and potential biological effects, 6-Amino-2,3-difluorophenol must be handled with appropriate precautions. The following information is synthesized from safety data sheets of the compound and its close structural analogs.[5][13][14][15]

Hazard Identification

| Hazard Classification | Description | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[5] | GHS07 |

| Skin Irritation (Category 2) | Causes skin irritation.[5] | GHS07 |

| Serious Eye Damage (Category 1) | Causes serious eye damage.[5] | GHS05 |

| STOT SE (Category 3) | May cause respiratory irritation.[5] | GHS07 |

Recommended Safe Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin and eyes.[13]

-

Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Handling Practices: Avoid formation of dust and aerosols.[13] Keep away from heat, sparks, and open flames. Use non-sparking tools.[14] Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Recommended storage temperature is between 0-8 °C.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

6-Amino-2,3-difluorophenol is a strategically designed chemical building block with significant potential in research and development. Its unique electronic properties, conferred by the vicinal difluoro substitution, make it an attractive scaffold for creating novel pharmaceuticals and advanced materials. Understanding its synthesis, reactivity, and handling requirements is paramount for scientists aiming to unlock its full potential in creating next-generation chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). 6-Amino-2,3-difluorophenol. PubChem Compound Database. Retrieved from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

-

Tsuchida, M., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(23), 7175. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Retrieved from [Link]

-

J. C. Gonzàlez-Gàndara, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2351. Retrieved from [Link]

-

Wiley. (n.d.). 3,4-Difluorophenol. SpectraBase. Retrieved from [Link]

-

Reva, I., et al. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. International Journal of Molecular Sciences, 23(23), 14811. Retrieved from [Link]

-

George, A., et al. (2009). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 6-Amino-2,3-difluorophenol | C6H5F2NO | CID 2778441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 12. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Significance of 6-Amino-2,3-difluorophenol

An In-Depth Technical Guide to the Structural Elucidation of 6-Amino-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

6-Amino-2,3-difluorophenol (CAS: 115551-33-2, Molecular Formula: C₆H₅F₂NO, Molecular Weight: 145.11) is a highly functionalized aromatic compound of significant interest in modern chemical research.[1][2] Its unique substitution pattern, featuring an amino group, a hydroxyl group, and two vicinal fluorine atoms on a benzene ring, makes it a valuable and versatile building block. This structure is particularly sought after in pharmaceutical and agrochemical development. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a key intermediate in the synthesis of novel therapeutic agents, especially those for neurological disorders, as well as advanced herbicides and fungicides.[3][4]

Given its role as a critical precursor, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent research and development. This guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of 6-Amino-2,3-difluorophenol, moving from foundational characterization to definitive proof. It is designed not as a rigid set of instructions, but as a strategic guide explaining the causality behind each analytical choice, empowering researchers to apply these principles to other complex molecules.

Table 1: Physicochemical Properties of 6-Amino-2,3-difluorophenol

| Property | Value | Source |

| IUPAC Name | 6-amino-2,3-difluorophenol | [3] |

| Alternate Names | 3,4-Difluoro-2-hydroxyaniline | [1][2] |

| CAS Number | 115551-33-2 | [2] |

| Molecular Formula | C₆H₅F₂NO | [1] |

| Molecular Weight | 145.11 g/mol | [1][2] |

| Appearance | Greyish-green powder | [1] |

Prerequisite: Safety and Handling

Before any analytical work commences, a thorough understanding of the compound's hazards is essential. 6-Amino-2,3-difluorophenol and its isomers are classified as harmful and irritants.

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[5][6]

-

Engineering Controls: All handling of the solid powder or its solutions must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

-

Exposure Response:

-

Skin Contact: Causes skin irritation. Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[5][6]

-

Eye Contact: Causes serious eye irritation. Immediately flush eyes with water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[6]

-

Inhalation: May cause respiratory irritation. Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[5]

-

Ingestion: Harmful if swallowed. Rinse mouth with water and seek immediate medical attention. Do NOT induce vomiting.[5][8]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[7][8]

The Elucidation Workflow: A Strategic Overview

The structural elucidation of an organic molecule is a puzzle-solving exercise. Each analytical technique provides a unique piece of information. Our strategy is to employ a logical progression of techniques that build upon one another, starting with broad characterization and moving toward fine-detail mapping, culminating in absolute structural confirmation.

Caption: Strategic workflow for the structural elucidation of 6-Amino-2,3-difluorophenol.

Spectroscopic Analysis: The Foundational Pillars

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Causality: IR spectroscopy is the ideal first step for confirming the presence of the key functional groups (-OH, -NH₂, aromatic ring) expected in the molecule. It provides a rapid and non-destructive "fingerprint" based on molecular vibrations.

Expected Spectrum: Based on data from similar aminophenol compounds, the IR spectrum of 6-Amino-2,3-difluorophenol is predicted to show several characteristic absorption bands.[9][10]

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Comments |

| 3500 - 3300 | O-H and N-H | Stretching | A broad band for the phenolic -OH and two sharper peaks for the -NH₂ (symmetric and asymmetric) are expected in this region.[9] |

| 1620 - 1580 | Aromatic Ring & N-H | C=C Stretching & N-H Scissoring | Strong absorptions characteristic of the benzene ring, often overlapping with the N-H bending vibration. |

| 1520 - 1450 | Aromatic Ring | C=C Stretching | Further confirmation of the aromatic skeleton. |

| 1300 - 1200 | C-N and C-O | Stretching | Aromatic amine and phenol C-N and C-O stretching bands appear in this region. |

| 1250 - 1100 | C-F | Stretching | Strong absorption bands characteristic of aryl-fluoride bonds. |

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Preparation: Gently grind 1-2 mg of the 6-Amino-2,3-difluorophenol sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹, and perform a background subtraction using a blank KBr pellet.

Mass Spectrometry (MS): Determining Molecular Mass and Formula

Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure and stability.

Expected Spectrum:

-

Molecular Ion (M⁺): The primary peak of interest will be the molecular ion peak. For C₆H₅F₂NO, the expected monoisotopic mass is 145.03.[11] High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million, validating the molecular formula.

-

Fragmentation: Unlike compounds with chlorine or bromine, fluorine is monoisotopic, so no characteristic M+2 isotope pattern will be observed.[12] The fragmentation of halogenated phenols can be complex, often involving the competing loss of carbon monoxide (CO) or the halogen atom.[13]

Caption: Plausible fragmentation pathways for 6-Amino-2,3-difluorophenol in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or introduced via a direct insertion probe) into the high-vacuum source of the mass spectrometer.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum, plotting relative abundance against m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Causality: NMR is the most powerful spectroscopic technique for elucidating the precise structure of an organic molecule in solution.[14] By analyzing the chemical shifts, integration, and coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei, we can construct a detailed map of the molecule's carbon-hydrogen-fluorine framework.

Caption: Atom numbering scheme for 6-Amino-2,3-difluorophenol.

Predicted Spectra:

-

¹H NMR:

-

Aromatic Protons (2H): Due to the electron-donating effects of -OH and -NH₂ and the electron-withdrawing effects of the two -F atoms, the two aromatic protons will appear as complex multiplets in the aromatic region (approx. δ 6.5-7.5 ppm). Spin-spin coupling to each other (³JHH) and to the fluorine atoms (³JHF and ⁴JHF) will result in a complicated splitting pattern.

-

Amine Protons (-NH₂, 2H): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration (approx. δ 3.5-5.0 ppm).

-

Hydroxyl Proton (-OH, 1H): A broad singlet is expected, also variable in position (approx. δ 8.5-9.5 ppm for phenols). This peak will disappear upon addition of a drop of D₂O due to proton exchange.[15]

-

-

¹³C NMR:

-

Signal Count: Six distinct signals are expected for the six aromatic carbons due to the molecule's lack of symmetry.

-

Chemical Shifts: The carbons attached to F, O, and N will be the most deshielded. C-F coupling (¹JCF, ²JCF) will be prominent, splitting these carbon signals into doublets or doublets of doublets.

-

-

¹⁹F NMR:

-

Signal Count: Two distinct signals are expected for the two non-equivalent fluorine atoms.

-

Coupling: These signals will likely appear as doublets of doublets (or more complex multiplets) due to coupling to each other (³JFF) and to the neighboring aromatic protons (³JHF and ⁴JHF). This spectrum is crucial for confirming the 2,3-difluoro substitution pattern.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 6-Amino-2,3-difluorophenol in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of -OH and -NH₂ protons.

-

Shimming: Place the sample in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved signals.[16]

-

Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) using standard pulse programs.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to generate the final spectra.

The Definitive Proof: Single-Crystal X-ray Crystallography

Causality: While spectroscopy provides a robust and compelling picture of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[17] It determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.[18][19]

Expected Results: A successful crystal structure determination will confirm the connectivity established by NMR and provide precise geometric parameters. It will reveal the planarity of the aromatic ring and the orientation of the substituent groups. Furthermore, it will elucidate the crystal packing, showing how individual molecules interact with their neighbors through hydrogen bonds (e.g., O-H···N, N-H···O) and other non-covalent forces.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.[18]

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[18]

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then optimized (refinement) using least-squares methods to best fit the experimental data.[18]

Data Synthesis and Structural Confirmation

The structural elucidation of 6-Amino-2,3-difluorophenol is complete when all pieces of analytical data converge to support a single, consistent structure.

-

FTIR confirms the presence of -OH, -NH₂, C-F, and aromatic ring functional groups.

-

HRMS establishes the correct molecular formula, C₆H₅F₂NO.

-

NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D) maps the exact connectivity of the atoms, confirming the 6-amino, 2,3-difluoro, and 1-hydroxy substitution pattern.

-

X-ray crystallography provides the definitive 3D structure, validating all spectroscopic data with precise, atomic-level detail.

By following this comprehensive and logical workflow, researchers can have the utmost confidence in the identity and purity of their 6-Amino-2,3-difluorophenol, ensuring a solid foundation for its use in pioneering pharmaceutical and agrochemical research.

References

- BenchChem. (n.d.). Comparative Crystallographic Analysis of Substituted Phenols: A Guide for Researchers.

- Journal of the Chemical Society D: Chemical Communications. (n.d.). Competing fragmentations in the mass spectra of halogenated phenols. RSC Publishing.

- ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex.

- Chem-Impex. (n.d.). 6-Amino-2,3-difluorophenol.

- Fisher Scientific. (2024). Safety Data Sheet - 2,3-Difluorophenol.

- ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2,6-Difluorophenol.

- MedchemExpress.com. (2023). Safety Data Sheet - 5-Amino-2,4-difluorophenol.

- ChemShuttle. (2020). Material Safety Data Sheet - 5-amino-2,3-difluorophenol.

- Enamine. (n.d.). Safety Data Sheet - 2-(2-aminoethyl)-4,6-difluorophenol hydrobromide.

- ChemicalBook. (n.d.). 4-Aminophenol(123-30-8) IR1.

- PubChem. (n.d.). 6-Amino-2,3-difluorophenol. National Center for Biotechnology Information.

- ResearchGate. (n.d.). FTIR spectrum for 3-aminophenol.

- Santa Cruz Biotechnology. (n.d.). 6-Amino-2,3-difluorophenol.

- SpectraBase. (n.d.). m-aminophenol - Optional[FTIR] - Spectrum.

- BLD Pharm. (n.d.). 115551-33-2|6-Amino-2,3-difluorophenol.

- J&K Scientific. (n.d.). 6-Amino-2,3-difluorophenol | 115551-33-2.

- Autech Industry Co.,Limited. (n.d.). 6-Amino-2,3-difluorophenol.

- Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of phenol.

- Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. OMICS International.

- Michigan State University. (n.d.). NMR Spectroscopy.

- Reich, H. (n.d.). Organic Chemistry Data - NMR Spectroscopy.

- MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives.

- Enroth, C., et al. (1994). Crystallization and preliminary X-ray analysis of phenol hydroxylase from Trichosporon cutaneum. Journal of Molecular Biology, 238(1), 128-30.

- Chemistry LibreTexts. (2022). NMR Spectroscopy.

- ResearchGate. (2025). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.

- JEOL. (n.d.). How to read NMR spectra from the basics.

- PubChem. (n.d.). 2-Amino-3,5-difluorophenol. National Center for Biotechnology Information.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

- 15. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

Introduction: The Structural Significance of 6-Amino-2,3-difluorophenol

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Amino-2,3-difluorophenol

6-Amino-2,3-difluorophenol (CAS No. 115551-33-2; Molecular Formula: C₆H₅F₂NO; Molecular Weight: 145.11 g/mol ) is a highly functionalized aromatic compound of significant interest in modern chemical research.[1][2] Its unique substitution pattern—an amino group, a hydroxyl group, and two vicinal fluorine atoms on a benzene ring—creates a molecule with distinct electronic and steric properties. These features make it a valuable intermediate and building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders, and advanced agrochemicals.[1][3][4] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of target molecules.[5]

A thorough understanding of this molecule's structure is paramount for its effective utilization. Spectroscopic analysis provides the definitive toolkit for elucidating and confirming its molecular architecture. This guide offers a comprehensive overview of the principal spectroscopic techniques used to characterize 6-Amino-2,3-difluorophenol, grounded in both theoretical principles and practical, field-proven methodologies. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the causal relationships between the molecular structure and the resulting spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 6-Amino-2,3-difluorophenol. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecular framework.

Expertise & Experience: Interpreting the NMR Landscape

The substitution pattern dictates the entire NMR spectrum. The electron-donating effects of the hydroxyl (-OH) and amino (-NH₂) groups, combined with the strong electron-withdrawing and coupling effects of the fluorine (-F) atoms, create a unique and predictable set of signals. Due to the lack of a single public repository for the complete experimental dataset of this specific molecule, the following data are predicted based on established substituent effects and data from analogous fluorinated and aminated phenols.

Diagram: NMR Structural Assignment

Caption: Numbering scheme for 6-Amino-2,3-difluorophenol for NMR analysis.

¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the labile protons of the amino and hydroxyl groups. The key interpretive challenge lies in correctly assigning the aromatic signals and their complex splitting patterns arising from both H-H and H-F couplings.

¹³C NMR Spectroscopy: The carbon spectrum will display six distinct signals for the aromatic carbons. The chemical shifts are heavily influenced by the attached functional groups. A crucial feature is the presence of large carbon-fluorine (C-F) coupling constants, which are diagnostic for identifying the fluorine-bearing carbons and their neighbors.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is indispensable.[6] With a 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides a clear window into the electronic environment.[5] We expect two distinct signals for the non-equivalent F-2 and F-3 atoms. Their chemical shifts and coupling to each other (F-F coupling) and to nearby protons (H-F coupling) provide definitive structural confirmation.

Data Presentation: Predicted NMR Spectroscopic Data

The following table summarizes the predicted NMR data for 6-Amino-2,3-difluorophenol, typically dissolved in a solvent like DMSO-d₆, which facilitates the observation of labile -OH and -NH₂ protons.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H | ~9.0 - 10.0 | -OH | Broad singlet (br s) |

| ~6.8 - 7.0 | H-5 | Doublet of doublets of doublets (ddd) | |

| ~6.5 - 6.7 | H-4 | Doublet of doublets of doublets (ddd) | |

| ~4.5 - 5.5 | -NH₂ | Broad singlet (br s) | |

| ¹³C | ~145 - 150 | C-2 | Doublet of doublets (dd), ¹JCF ≈ 240-250, ²JCF ≈ 15-25 |

| ~140 - 145 | C-3 | Doublet of doublets (dd), ¹JCF ≈ 240-250, ²JCF ≈ 15-25 | |

| ~135 - 140 | C-1 | Doublet of doublets (dd), ²JCF ≈ 10-20, ³JCF ≈ 3-8 | |

| ~125 - 130 | C-6 | Doublet (d), ⁴JCF ≈ 1-4 | |

| ~115 - 120 | C-5 | Doublet of doublets (dd), ³JCF ≈ 5-10, ⁴JCF ≈ 1-4 | |

| ~110 - 115 | C-4 | Doublet of doublets (dd), ³JCF ≈ 5-10, ⁴JCF ≈ 1-4 | |

| ¹⁹F | ~ -130 to -150 | F-2 / F-3 | Doublet (d) |

| ~ -140 to -160 | F-3 / F-2 | Doublet (d) |

Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F).[7] Values are estimates and can vary with solvent and concentration.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, verifiable data.

-

Sample Preparation (Trustworthiness):

-

Accurately weigh approximately 10-15 mg of 6-Amino-2,3-difluorophenol.

-

Dissolve the sample in ~0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm for ¹H and ¹³C). For ¹⁹F, an external reference like CFCl₃ is often used, or the spectrometer's frequency is referenced to it.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[8]

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies to ensure maximum sensitivity.

-

Shim the magnetic field on the sample to achieve high resolution and symmetrical peak shapes. A half-height line width of <0.5 Hz for the TMS signal is a good benchmark.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio (S/N > 100:1).

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be required for accurate integration.[8]

-

¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a fast experiment due to the high sensitivity of the nucleus.[6]

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the peak multiplicities and measure the coupling constants (J-values).

-

Diagram: NMR Data Acquisition Workflow

Caption: Standardized workflow for acquiring NMR data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies.[9]

Expertise & Experience: Interpreting Vibrational Modes

For 6-Amino-2,3-difluorophenol, the IR spectrum is dominated by absorptions from the O-H, N-H, and C-F bonds, as well as vibrations from the aromatic ring.

-

O-H and N-H Stretching Region (3500-3200 cm⁻¹): A broad band is expected for the O-H stretch due to hydrogen bonding. Superimposed on this, or nearby, will be two sharper peaks corresponding to the symmetric and asymmetric N-H stretches of the primary amine.

-

Aromatic Region (1650-1450 cm⁻¹): Several sharp bands will appear in this region, corresponding to the C=C stretching vibrations within the benzene ring.

-

Fingerprint Region (<1400 cm⁻¹): This region is complex but highly diagnostic. The most prominent features will be the very strong C-F stretching vibrations, typically found between 1350 cm⁻¹ and 1200 cm⁻¹.[10] C-O and C-N stretching modes will also be present.

Data Presentation: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3450 - 3350 | Medium, Sharp (doublet) | N-H Asymmetric & Symmetric Stretch |

| ~3400 - 3200 | Strong, Broad | O-H Stretch (H-bonded) |

| ~1620 - 1580 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1520 - 1480 | Strong | Aromatic C=C Ring Stretch |

| ~1330 - 1250 | Very Strong | C-F Stretch |

| ~1250 - 1200 | Strong | C-O Stretch (Phenolic) |

Note: These are typical ranges. The exact positions can be influenced by the solid/liquid state and intermolecular interactions.[11]

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and the background spectrum is collected. For an Attenuated Total Reflectance (ATR) accessory, clean the crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Scan (Self-Validation): Record a background spectrum of the empty, clean ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid 6-Amino-2,3-difluorophenol powder onto the ATR crystal.

-

Pressure Application: Use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the sample spectrum. Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

-

Data Processing: The software will automatically perform the background subtraction. Process the spectrum to ensure a flat baseline and label the major peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers valuable structural clues through the analysis of fragmentation patterns.

Expertise & Experience: Predicting Fragmentation

Using a technique like Electron Ionization (EI), we expect to see a prominent molecular ion peak (M⁺˙) corresponding to the molecular weight. The stability of the aromatic ring will ensure this peak is readily observable. Subsequent fragmentation can occur through characteristic losses:

-

Loss of CO: A common fragmentation pathway for phenols, leading to a fragment at [M-28]⁺.

-

Loss of HCN: A typical fragmentation for anilines, resulting in a fragment at [M-27]⁺.

-

Loss of F: Cleavage of a C-F bond would yield a fragment at [M-19]⁺.

Data Presentation: Predicted Mass Spectrometry Data (EI)

| Predicted m/z | Relative Intensity | Identity |

| 145 | High | [M]⁺˙ (Molecular Ion) |

| 117 | Medium | [M - CO]⁺˙ |

| 118 | Medium | [M - HCN]⁺˙ |

| 126 | Low | [M - F]⁺ |

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

-

Calibration (Trustworthiness): The mass analyzer should be calibrated using a known standard (e.g., PFTBA) to ensure high mass accuracy.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the π-electron system of the aromatic ring.[12]

Expertise & Experience: Interpreting Electronic Spectra

The benzene ring possesses characteristic π → π* transitions. The presence of the -OH and -NH₂ groups, which are powerful auxochromes (color-enhancing groups), is expected to cause a significant bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene.[13] The solvent can also influence the exact position of the maximum absorbance (λₘₐₓ) due to solute-solvent interactions.

Data Presentation: Predicted UV-Vis Absorption Data

| Solvent | Predicted λₘₐₓ (nm) | Transition Type |

| Ethanol/Methanol | ~280 - 295 nm | π → π |

| ~230 - 245 nm | π → π |

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Sample Preparation:

-

Prepare a stock solution of 6-Amino-2,3-difluorophenol of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol).[12]

-

Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0 absorbance units, which is the optimal range for Beer's Law linearity.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Blanking (Self-Validation): Fill a quartz cuvette with the pure solvent being used. Place it in the spectrophotometer and run a baseline or "auto-zero" scan. This subtracts the absorbance of the solvent and cuvette.

-

Sample Measurement: Rinse the cuvette with the dilute sample solution before filling it. Place the sample cuvette in the instrument and acquire the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion

The comprehensive spectroscopic characterization of 6-Amino-2,3-difluorophenol relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. NMR provides the definitive map of the carbon-hydrogen-fluorine framework, IR confirms the presence of key functional groups, MS validates the molecular weight and fragmentation pathways, and UV-Vis spectroscopy probes the conjugated electronic system. Together, these methods provide a self-validating system of analysis, ensuring the structural identity and purity of this important chemical building block for researchers and drug development professionals.

References

-

Vervoort, J., et al. (1991). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 57(2), 409–416. Retrieved from [Link]

-

Schmidt, K., et al. (1995). A spectrophotometric assay for the detection of 2-aminophenols in biological samples. Analytical Biochemistry, 232(2), 141-145. Retrieved from [Link]

-

Al-Sabha, T. N. (2013). Spectrophotometric determination of aminophenol isomers using 9-chloroacridine reagent. European Chemical Bulletin, 2(8), 536-541. Retrieved from [Link]

-

Feeney, J., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(36), 8733–8743. Retrieved from [Link]

-

J&K Scientific. (n.d.). 6-Amino-2,3-difluorophenol | 115551-33-2. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0061116). Retrieved from [Link]

-

University of California, San Diego. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Ci, Y. X., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3362. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Note: A general reference for spectral data tables, specific URL not applicable for the compiled book content.)

-

Green, R. L. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. American Pharmaceutical Review. Retrieved from [Link]

-

Ibrahim, M., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Scientific Reports, 11(1), 7661. Retrieved from [Link]

-

Kumar, S. (2023). Spectroscopic Emerging Trends in Pharmaceutical Analysis. Research & Reviews: Journal of Pharmaceutical Analysis, 12(4). Retrieved from [Link]

-

Michalska, D., & Wysokinski, R. (2017). Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. Spectroscopy, 32(1). Retrieved from [Link]

-

Tetteh, S., et al. (2018). UV absorption spectra of 2-aminophenol. ResearchGate. Retrieved from [Link]

-

Sharma, S. D., et al. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Molecules, 27(23), 8279. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR shifts of amino acids and related compounds. Retrieved from [Link]

-

Wang, C., et al. (2019). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 10(1), 5808. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Difluorophenol. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2014). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrum of 2,3-Difluorophenol. NIST Chemistry WebBook. Retrieved from [Link]

-

Sharma, S. D., et al. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. MDPI. Retrieved from [Link]

-

Permyakov, E. A., & Permyakov, S. E. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Methods and Applications in Fluorescence, 4(2), 022002. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. colorado.edu [colorado.edu]

- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 9. rroij.com [rroij.com]

- 10. researchgate.net [researchgate.net]

- 11. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1H NMR Spectrum of 6-Amino-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-Amino-2,3-difluorophenol, a key building block in pharmaceutical and agrochemical research.[1][2][3] Its unique substitution pattern presents a nuanced NMR spectrum, the understanding of which is critical for reaction monitoring, quality control, and structural elucidation. This document will delve into the theoretical prediction of the spectrum, provide a detailed experimental protocol for its acquisition, and offer insights into the interpretation of the resulting data.

Introduction to 6-Amino-2,3-difluorophenol and its Spectroscopic Importance

6-Amino-2,3-difluorophenol (CAS No. 115551-33-2) is an aromatic compound featuring an amino (-NH2), a hydroxyl (-OH), and two fluorine (-F) substituents on a benzene ring.[4] These functional groups are electronically active, significantly influencing the chemical environment of the aromatic protons and, consequently, their 1H NMR spectrum. The fluorine atoms, in particular, introduce complex spin-spin couplings that are invaluable for unambiguous structural confirmation. A thorough understanding of the 1H NMR spectrum is therefore indispensable for any researcher working with this molecule.

Molecular Structure and Numbering:

Caption: Molecular structure of 6-Amino-2,3-difluorophenol with atom numbering.

Predicted 1H NMR Spectrum

The 1H NMR spectrum of 6-Amino-2,3-difluorophenol is expected to show signals for the two aromatic protons (H-4 and H-5), the amino protons (-NH2), and the hydroxyl proton (-OH). The chemical shifts and multiplicities of these protons are dictated by the electronic effects (induction and resonance) of the substituents.

Substituent Effects on Aromatic Protons:

-

-OH (Hydroxyl) Group: A strong activating group that donates electron density via resonance, shielding the ortho and para protons and shifting them upfield (to lower ppm values).

-

-NH2 (Amino) Group: Also a strong activating group, similar to the hydroxyl group, causing upfield shifts for ortho and para protons.

-

-F (Fluoro) Group: An electronegative atom that withdraws electron density via induction (deshielding effect, downfield shift), but also donates electron density via resonance (shielding effect, upfield shift). The inductive effect is generally stronger for halogens.

In 6-Amino-2,3-difluorophenol, H-4 is para to the -NH2 group and meta to the -OH and one -F group, and ortho to the other -F group. H-5 is ortho to the -NH2 group and meta to the -OH and one -F group, and para to the other -F group. The interplay of these effects, along with through-space and through-bond couplings to the fluorine atoms, will determine the final appearance of the spectrum.

Predicted Chemical Shifts and Coupling Constants:

Based on the analysis of substituent effects and data from similar compounds, the following 1H NMR parameters are predicted.